2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

Description

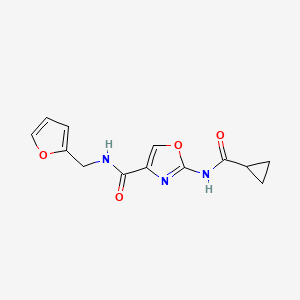

CAS No.: 1396808-78-8 Structure: This compound features an oxazole core substituted at position 2 with a cyclopropanecarboxamido group and at position 4 with a carboxamide linked to a furan-2-ylmethyl moiety. Its structure combines heterocyclic (oxazole, furan) and small-ring (cyclopropane) motifs, which are common in bioactive molecules due to their conformational rigidity and metabolic stability.

Physicochemical Properties and Safety:

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(furan-2-ylmethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h1-2,5,7-8H,3-4,6H2,(H,14,18)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOSLIAAMQPUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the furan-2-ylmethyl group:

Introduction of the cyclopropanecarboxamido group: This can be accomplished through amide bond formation using cyclopropanecarboxylic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of polyheterocyclic carboxamides. Key structural analogs and their distinctions include:

Key Differences:

- Heterocyclic vs. Acyclic Backbone: The target compound’s oxazole-furan system contrasts with the acyclic cyanoacetamide-sulfonamide scaffolds of 13a–b.

- Bioactivity Implications: Cyclopropane and furan groups may enhance membrane permeability compared to sulfonamide-based analogs.

Physicochemical and Spectral Properties

- Melting Points: Analogs 13a–b exhibit high melting points (274–288°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide and nitrile groups). The target compound’s melting point is unreported but expected to be lower due to its less polar furan moiety.

- Spectroscopy:

- IR: Target compound likely shows C=O (1660–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches. Analogs 13a–b display C≡N (~2210 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) bands.

- NMR: The furan methyl group in the target compound would resonate at δ 4.5–5.0 ppm (CH₂), distinct from the aryl protons (δ 6.5–8.0 ppm) in 13a–b.

Biological Activity

2-(cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropanecarboxamide moiety, a furan ring, and an oxazole ring, which contribute to its biological properties. The synthesis typically involves:

- Formation of the oxazole ring through cyclization of precursors.

- Attachment of the furan-2-ylmethyl group via specific coupling reactions.

- Introduction of the cyclopropanecarboxamido group through amide bond formation.

These steps are essential for achieving the desired pharmacological properties and optimizing yield and purity in industrial production settings .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may exert effects through:

- Inhibition of enzyme activity , particularly in metabolic pathways.

- Modulation of receptor functions , influencing cellular signaling.

- Interference with cellular processes , such as apoptosis and proliferation .

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes involved in lipid metabolism. For instance, the inhibition of acid ceramidase (AC) has been linked to potential therapeutic applications in treating sphingolipid-mediated disorders .

Table 1: Inhibitory Potencies of Related Compounds

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 8a | 0.025 | hAC |

| 12a | Not determined | hAC |

| 32b | Potent | hAC |

This table summarizes the inhibitory potencies observed in various analogs, indicating the effectiveness of structural modifications on biological activity.

Case Studies

- Therapeutic Applications : The compound has shown promise in preclinical studies for its ability to modulate pathways involved in cancer progression and inflammatory responses. Research indicates that derivatives of this compound can selectively target cancer cells, leading to reduced tumor growth in animal models .

- Pharmacokinetics : Studies have evaluated the pharmacokinetic profiles of similar compounds, revealing favorable absorption and distribution characteristics that support their potential use in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.